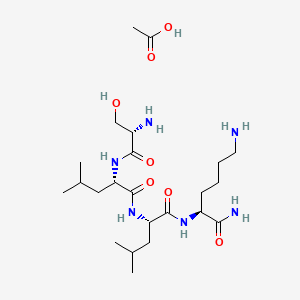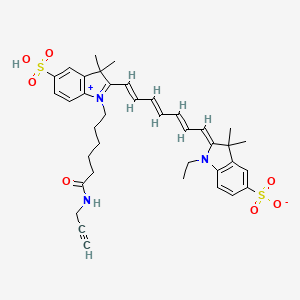
Propargyl-PEG12-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propargyl-PEG12-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG12-acid typically involves the introduction of a propargyl group into a PEG chain. This can be achieved through various synthetic routes, including the use of propargylation agents and catalytic systems. One common method involves the addition of propargylic or allenylic metal reagents to azo compounds . The reaction conditions often require the presence of a catalyst, such as copper, to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The compound is typically produced in bulk quantities and may require custom synthesis for specific applications .
化学反応の分析
Types of Reactions
Propargyl-PEG12-acid undergoes several types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form various oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The alkyne group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
科学的研究の応用
Propargyl-PEG12-acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in click chemistry reactions.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of Propargyl-PEG12-acid involves its role as a linker in PROTACs. PROTACs are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The alkyne group in this compound allows it to undergo CuAAC reactions, facilitating the attachment of the linker to the target protein and the E3 ubiquitin ligase. This brings the target protein in close proximity to the ligase, leading to its ubiquitination and subsequent degradation.
類似化合物との比較
Propargyl-PEG12-acid can be compared with other PEG-based linkers and click chemistry reagents. Similar compounds include:
Propargyl-PEG2-acid: A shorter PEG chain with similar click chemistry properties.
Azido-PEG12-acid: Contains an azide group instead of an alkyne group, used in similar CuAAC reactions.
Alkyne-PEG4-acid: A shorter PEG chain with an alkyne group, used in various synthetic applications.
This compound is unique due to its longer PEG chain, which provides greater flexibility and solubility in biological applications. This makes it particularly useful in the synthesis of PROTACs and other complex molecules.
特性
分子式 |
C28H52O14 |
|---|---|
分子量 |
612.7 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H52O14/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-28(29)30/h1H,3-27H2,(H,29,30) |
InChIキー |
RUTNDSSFKULJTQ-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;4-[[3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B11932804.png)
![methyl N-[(2R)-1-[(2R)-2-[5-[4-[7-[2-[(2R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11932810.png)
![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(3S,4S,5S,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11932814.png)
![(R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride](/img/structure/B11932819.png)

![sodium;2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetate](/img/structure/B11932829.png)
![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B11932836.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(4-hydroxybutyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11932842.png)



![3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B11932862.png)
![N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B11932887.png)
